molecular formula C8H5BF3KS2 B13912110 Potassium [2,2'-bithiophen]-5-yltrifluoroborate

Potassium [2,2'-bithiophen]-5-yltrifluoroborate

Cat. No.: B13912110
M. Wt: 272.2 g/mol
InChI Key: AETMJBSKDVFHJN-UHFFFAOYSA-N
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Description

Potassium [2,2’-bithiophen]-5-yltrifluoroborate is an organoboron compound that features a potassium cation and a trifluoroborate anion bonded to a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2,2’-bithiophen]-5-yltrifluoroborate typically involves the reaction of 2,2’-bithiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of potassium [2,2’-bithiophen]-5-yltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium [2,2’-bithiophen]-5-yltrifluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bithiophene moiety to dihydro derivatives.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of bithiophene.

    Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium [2,2’-bithiophen]-5-yltrifluoroborate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of potassium [2,2’-bithiophen]-5-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group and the bithiophene moiety. The trifluoroborate group can act as a leaving group in substitution reactions, while the bithiophene moiety can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Potassium [2,2’-bithiophen]-5-ylboronic acid
  • Potassium [2,2’-bithiophen]-5-ylboronate

Comparison

Potassium [2,2’-bithiophen]-5-yltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts different reactivity compared to boronic acids and boronates. The trifluoroborate group is more stable and less prone to hydrolysis, making it advantageous in certain synthetic applications. Additionally, the trifluoroborate group can participate in unique substitution reactions that are not possible with boronic acids or boronates.

Properties

Molecular Formula

C8H5BF3KS2

Molecular Weight

272.2 g/mol

IUPAC Name

potassium;trifluoro-(5-thiophen-2-ylthiophen-2-yl)boranuide

InChI

InChI=1S/C8H5BF3S2.K/c10-9(11,12)8-4-3-7(14-8)6-2-1-5-13-6;/h1-5H;/q-1;+1

InChI Key

AETMJBSKDVFHJN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(S1)C2=CC=CS2)(F)(F)F.[K+]

Origin of Product

United States

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